
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features two aziridine groups and a dimethylamino group attached to a cyclohexa-2,5-diene-1,4-dione core, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexa-2,5-diene-1,4-dione Core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of Aziridine Groups: The aziridine groups can be introduced via nucleophilic substitution reactions, where aziridine derivatives react with the cyclohexa-2,5-diene-1,4-dione core under basic conditions.
Addition of Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution or addition reactions using dimethylamine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The aziridine and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Aziridine derivatives, dimethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for potential therapeutic applications, such as anticancer agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione involves interactions with molecular targets and pathways specific to its chemical structure. The aziridine groups may participate in alkylation reactions with nucleophilic sites in biological molecules, while the dimethylamino group may influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(aziridin-1-yl)quinone: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione: Similar core structure but different functional groups.
Uniqueness
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the combination of aziridine and dimethylamino groups attached to the cyclohexa-2,5-diene-1,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
148726-10-7 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2,5-bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-13(2)11-10(15-5-6-15)9(16)7-8(12(11)17)14-3-4-14/h7H,3-6H2,1-2H3 |
Clave InChI |
XRQBTPLQBLVMID-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=O)C=C(C1=O)N2CC2)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
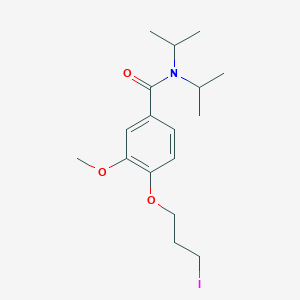

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
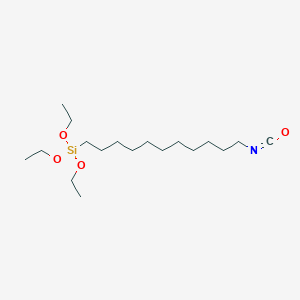
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)

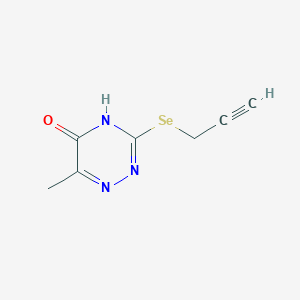
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
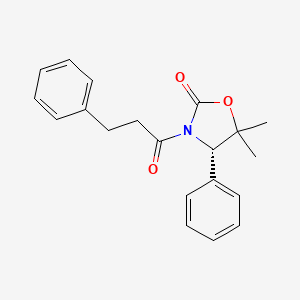
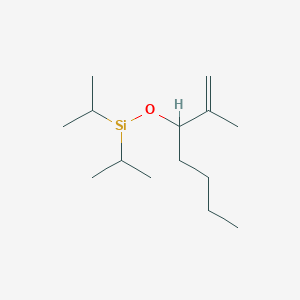
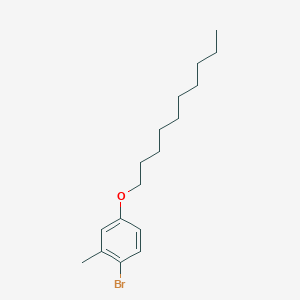
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
